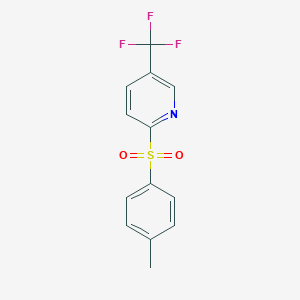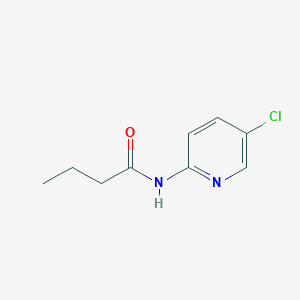![molecular formula C13H17NO4 B274625 5-[(3-Methoxybenzyl)amino]-5-oxopentanoic acid](/img/structure/B274625.png)
5-[(3-Methoxybenzyl)amino]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Methoxybenzyl)amino]-5-oxopentanoic acid, also known as MBAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the amino acid lysine and has been shown to exhibit various biological activities, including anti-inflammatory and anti-tumor effects.
Mecanismo De Acción
The mechanism of action of 5-[(3-Methoxybenzyl)amino]-5-oxopentanoic acid is not fully understood. However, it is believed to exert its biological activities through the inhibition of various signaling pathways involved in inflammation and cancer. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and the survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-[(3-Methoxybenzyl)amino]-5-oxopentanoic acid in lab experiments is its potential therapeutic applications in the treatment of various inflammatory diseases and cancer. However, one of the limitations is its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the research on 5-[(3-Methoxybenzyl)amino]-5-oxopentanoic acid. One of the areas of research is the development of more efficient synthesis methods that can yield higher yields of this compound. Another area of research is the identification of the specific signaling pathways that are targeted by this compound. This can help in the development of more targeted therapeutic agents for the treatment of various diseases. Finally, the potential use of this compound as a drug delivery system for various therapeutic agents is also an area of research that requires further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits various biological activities, including anti-inflammatory and anti-tumor effects. Its potential therapeutic applications in the treatment of various diseases make it a promising compound for further research.
Métodos De Síntesis
5-[(3-Methoxybenzyl)amino]-5-oxopentanoic acid can be synthesized through a multi-step process involving the reaction of lysine with various reagents. The first step involves the protection of the amino group of lysine with a suitable protecting group. This is followed by the reaction of the protected lysine with 3-methoxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced to the corresponding amine using sodium borohydride. The final step involves the removal of the protecting group to yield this compound.
Aplicaciones Científicas De Investigación
5-[(3-Methoxybenzyl)amino]-5-oxopentanoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its anti-inflammatory activity. This compound has been shown to inhibit the production of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. This makes it a potential therapeutic agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis.
Another area of research is its anti-tumor activity. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells, which makes it a potential therapeutic agent for the treatment of cancer.
Propiedades
Fórmula molecular |
C13H17NO4 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
5-[(3-methoxyphenyl)methylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-18-11-5-2-4-10(8-11)9-14-12(15)6-3-7-13(16)17/h2,4-5,8H,3,6-7,9H2,1H3,(H,14,15)(H,16,17) |
Clave InChI |
UMHKXNXRJLLNKZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC(=O)CCCC(=O)O |
SMILES canónico |
COC1=CC=CC(=C1)CNC(=O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274546.png)
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B274549.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274553.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274554.png)
![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274555.png)
![N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274561.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274562.png)

![Ethyl 3-[(4-methylphenyl)sulfonyl]quinoxaline-2-carboxylate](/img/structure/B274565.png)
![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![Bicyclo[7.1.0]decan-2-one semicarbazone](/img/structure/B274594.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B274597.png)

![4-tert-butyl-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B274599.png)